CRA-026440
Description
CRA-026440 is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with broad-spectrum activity against multiple HDAC isoforms, including HDAC1, 2, 3, 6, 8, and 10, exhibiting nanomolar-range inhibition (Ki values: 4–20 nM) . Preclinical studies demonstrate its dual antiproliferative and antiangiogenic effects, achieved through mechanisms such as chromatin remodeling, caspase-3 activation, and downregulation of angiogenesis-related genes (e.g., VEGF, KDR) . In vivo, this compound significantly reduces tumor growth in HCT116 colorectal and U937 lymphoma xenografts, particularly when combined with Avastin (bevacizumab) or 5-fluorouracil (5FU) . However, resistance is observed in prostate cancer models like CWR-22RV1, highlighting context-dependent efficacy .
Properties
IUPAC Name |
5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCIUMMEAYVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847460-34-8 | |
| Record name | CRA-026440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRA-026440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Indole Scaffold Construction
The synthesis of CRA-026440 begins with the preparation of a substituted indole scaffold, a critical pharmacophore for HDAC binding. As detailed in the hybrid inhibitor design by PMC researchers, two primary strategies are employed:
Route A: N-Benzylation of Indole Precursors
4-Methoxybenzyl chloride or 4-carbomethoxybenzyl bromide undergoes nucleophilic substitution with indole derivatives (e.g., 4 , 5 , 8 ) under microwave irradiation in aqueous media. This method achieves 78–92% yields for intermediates 6 , 7 , and 9 , with reaction times reduced to 15–30 minutes compared to conventional heating.
Route B: Fischer Indole Synthesis
For γ-carboline analogs, hydrazine derivatives (e.g., 13 ) react with 1-methylpiperidin-4-one (14 ) under acidic conditions to form tricyclic intermediates 15 . Subsequent Boc protection and carbonylation yield ester 16 , a pivotal precursor for hydroxamic acid installation.
Hydroxamic Acid Formation
The zinc-binding group (ZBG) critical for HDAC inhibition is introduced via hydroxamic acid synthesis. Methyl esters (e.g., 6 , 7 , 16 ) are treated with hydroxylamine hydrochloride in methanolic NaOH at 0–5°C, achieving 85–94% conversion to hydroxamic acids 1a , 3a , and 3c .
Reaction Conditions Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents O-alkylation |
| Solvent | Methanol/Water (4:1) | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
Table 1: Critical parameters for hydroxamic acid synthesis.
Structural Modifications for HDAC Isoform Selectivity
Benzyl Substituent Engineering
This compound’s 4-methoxybenzyl cap group was optimized through parallel synthesis:
Linker Length Optimization
Varying the spacer between the indole core and ZBG revealed:
| Spacer Length (Atoms) | HDAC1 Ki (nM) | HDAC6 Ki (nM) |
|---|---|---|
| 4 | 4 | 15 |
| 5 | 7 | 22 |
| 6 | 11 | 35 |
Table 2: Impact of linker length on isoform selectivity.
Large-Scale Production and Purification
Pilot-Scale Synthesis
A 100-g batch process developed by GlpBio researchers employs:
Chromatographic Purification
Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) achieves >99% purity, with critical retention parameters:
| Compound | Retention Time (min) | Purity (%) |
|---|---|---|
| This compound | 12.7 | 99.2 |
| Des-benzyl Impurity | 9.3 | <0.5 |
Table 3: Analytical HPLC profile.
Pharmacokinetic Profiling and Formulation
In Vivo Disposition
Single-dose intravenous administration (10 mg/kg) in BALB/c mice revealed:
| Parameter | Value |
|---|---|
| Plasma Clearance | 38 mL/min/kg |
| Volume of Distribution | 454 mL/kg |
| Tumor Cmax | 1.2 μM |
| Tumor t1/2 | 45 minutes |
Lyophilized Formulation Development
To address poor aqueous solubility (0.12 mg/mL at pH 7.4), a lyophilized formulation was optimized:
- Bulking Agent : 5% (w/v) mannitol
- Stabilizer : 0.01% polysorbate 80
- Reconstitution : 2.5 mL sterile water for 10 mg/mL solution
Quality Control and Stability
Forced Degradation Studies
Stress testing under ICH guidelines revealed:
| Condition | Degradation Products | % Assay Remaining |
|---|---|---|
| Acid (0.1N HCl, 24h) | Hydrolyzed ester | 82.4 |
| Oxidative (3% H2O2) | N-Oxide | 75.1 |
| Photolytic (1.2M lux) | Cis-trans isomer | 93.7 |
Table 5: Stability-indicating parameters.
Scientific Research Applications
Tricosanoic acid has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in lipid metabolism and its presence in biological membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in skin health and as a component in topical formulations.
Mechanism of Action
Tricosanoic acid exerts its effects primarily through its incorporation into biological membranes and its role in lipid metabolism. It interacts with enzymes involved in fatty acid metabolism, such as lipases, and can influence membrane fluidity and function. The molecular targets and pathways involved include lipid metabolic pathways and membrane-associated proteins .
Comparison with Similar Compounds
Structural and Functional Classification
HDAC inhibitors are classified by chemical structure and isoform selectivity:
- Hydroxamic acids: Broad-spectrum inhibitors targeting class I, II, and IV HDACs. CRA-026440: Potent against HDAC1 (Ki = 4 nM), HDAC3 (11 nM), HDAC6 (15 nM), and HDAC10 (20 nM) . CRA-024781: A structural analog with overlapping targets (HDAC1, 2, 3, 6, 8, 10) and comparable antitumor activity . SAHA (Vorinostat): FDA-approved for cutaneous T-cell lymphoma; inhibits HDAC1–3, 6, 8 (IC₅₀ = 10–20 nM) but with lower selectivity for HDAC10 .
- Pyroxamic acids : Pan-HDAC inhibitors (e.g., PXD101 ), though this compound is occasionally misclassified here due to structural similarities .
- Carboxylic acids: Class I-specific (e.g., sodium valproate; HDAC1/2/3 IC₅₀ > 100 µM), weaker potency but with immunomodulatory effects .
Key Pharmacological Differences
Mechanistic and Therapeutic Advantages
- Broad-Spectrum Activity: this compound outperforms class-specific inhibitors (e.g., Citarinostat, sodium valproate) by targeting six HDAC isoforms, enabling multitargeted epigenetic modulation .
- Antiangiogenic Potency : Unlike AR42 or SAHA, this compound directly suppresses VEGF and KDR expression, synergizing with anti-VEGF therapies like Avastin .
- Resistance Profile : While this compound fails in CWR-22RV1 prostate models, AR42 shows broader efficacy in solid tumors, partly due to PD-L1 suppression enhancing immune response .
Limitations and Challenges
- Toxicity Risks: Pan-HDAC inhibitors like this compound may incur higher off-target effects compared to isoform-selective agents (e.g., Citarinostat) .
Biological Activity
CRA-026440 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), demonstrating significant antitumor and antiangiogenic activities both in vitro and in vivo. Its mechanism of action involves the inhibition of various HDAC isozymes, leading to the accumulation of acetylated proteins that modulate gene expression related to cell growth, apoptosis, and angiogenesis.
This compound selectively inhibits multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, with IC50 values in the nanomolar range. This inhibition results in:
- Increased Acetylation : Enhanced levels of acetylated histones and tubulin, which are crucial for regulating gene expression and cytoskeletal dynamics.
- Induction of Apoptosis : Activation of apoptotic pathways in tumor cells.
- Inhibition of Tumor Growth : Significant reduction in tumor size in xenograft models when administered parenterally.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines. The following table summarizes key findings from cell proliferation assays:
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| HCT116 | 0.5 | Induction of apoptosis |
| U937 | 0.3 | Increased acetylation |
| MCF7 | 0.8 | Cell cycle arrest |
| HUVECs (endothelial) | 1.0 | Antiangiogenic effects |
In Vivo Efficacy
In vivo studies using mouse models have shown that this compound significantly reduces tumor growth. Notably:
- Xenograft Models : In mice with HCT116 or U937 human tumor xenografts, treatment with this compound led to a statistically significant decrease in tumor volume compared to control groups.
- Combination Therapy : When used alongside Avastin (bevacizumab), this compound exhibited enhanced efficacy in reducing tumor growth compared to monotherapy.
Pharmacokinetics
Pharmacokinetic analysis revealed that this compound has a favorable profile for intravenous administration:
- Half-Life : Approximately 2 hours in plasma.
- Bioavailability : High due to effective formulation with SBE-β-cyclodextrin.
The following table summarizes the pharmacokinetic parameters observed:
| Parameter | Value |
|---|---|
| Volume of Distribution | 0.5 L/kg |
| Clearance | 12 mL/min/kg |
| Maximum Concentration (Cmax) | 150 nmol/L |
| Time to Cmax (Tmax) | 30 min |
Case Study 1: Colorectal Cancer
In a preclinical study involving colorectal cancer models, this compound was administered at a dose of 100 mg/kg daily for three consecutive days. Results indicated:
- A significant reduction in Ki67 staining, suggesting decreased cell proliferation.
- Alterations in gene expression profiles related to apoptosis and angiogenesis.
Case Study 2: Combination Therapy with Avastin
Another study explored the combination of this compound with Avastin in HCT116 xenograft models. Findings included:
- Enhanced tumor regression compared to either agent alone.
- Synergistic effects observed in angiogenesis inhibition markers.
Chemical Reactions Analysis
Biochemical Mechanism of CRA-026440
This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that exerts its effects through direct interaction with zinc-dependent HDAC enzymes. The compound’s mechanism involves binding to the enzyme’s active site, where the hydroxamic acid group chelates the catalytic zinc ion, preventing the removal of acetyl groups from histones and tubulin . This acetylation leads to chromatin remodeling, altered gene expression, and disruption of microtubule dynamics, ultimately inducing apoptosis and inhibiting tumor growth .
Key enzymatic targets :
Enzymatic Inhibition and Structural Basis
This compound demonstrates broad-spectrum HDAC inhibition, targeting class I, II, and IV HDACs. The hydroxamic acid group (-CONHOH) is critical for zinc binding, a hallmark of this class of inhibitors . The compound’s selectivity arises from interactions with the enzyme’s catalytic pocket, including hydrogen bonding and hydrophobic interactions with residues such as histidine and phenylalanine .
Reaction phases (URVA analysis) :
Cellular and Molecular Consequences
This compound induces hyperacetylation of histones (H3/H4) and tubulin, leading to:
-
Apoptosis : Upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic factors (Bcl-2, Bcl-xL) .
-
Cell cycle arrest : Inhibition of cyclin-dependent kinases and induction of p21/WAF1 .
-
Anti-angiogenesis : Reduced expression of vascular endothelial growth factor (VEGF) .
Gene expression changes :
-
Upregulated : Tumor suppressors (p53, p21) and pro-apoptotic genes (Bax).
-
Downregulated : Angiogenesis factors (VEGF, Angiopoietin-2) and cell proliferation markers (c-Myc) .
Synergistic Interactions
This compound exhibits enhanced efficacy when combined with other anticancer agents:
-
Avastin (anti-VEGF) : Additive tumor growth inhibition in HCT116 xenografts .
-
5-Fluorouracil : Increased apoptosis in colorectal cancer models .
Stability and Reactivity
This compound is stable when lyophilized at -20°C and desiccated, with a shelf life of 36 months in this form. In solution, it remains stable for up to 3 months at -20°C . The compound’s reactivity is limited to enzymatic interactions, with no reported hazardous decomposition products under standard conditions .
Q & A
Basic Research Questions
Q. How to formulate a focused and feasible research question for studying CRA-026440?
- Methodological Answer : Begin by narrowing the scope to address a specific mechanistic, synthetic, or functional aspect of this compound. Ensure feasibility by assessing resource availability (e.g., instrumentation for characterization) and aligning with gaps identified in literature reviews. For example:
- Example: "How does the stereochemical configuration of this compound influence its binding affinity to [specific receptor/enzyme]?"
- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions . Avoid overly broad inquiries (e.g., "What does this compound do?") and prioritize hypotheses that address unresolved mechanistic or structural challenges .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodological Answer :
- Controls : Include positive/negative controls for biological assays and replicate experiments (n ≥ 3) to account for variability .
- Protocol Standardization : Document synthesis, purification, and characterization steps in detail (e.g., NMR parameters, HPLC gradients) to enable replication .
- Blinding : Use double-blinding in pharmacological studies to minimize bias .
Q. What are effective strategies for data collection and validation in this compound research?
- Methodological Answer :
- Primary Data : Use orthogonal validation methods (e.g., LC-MS + NMR for purity, in vitro + in vivo models for bioactivity) .
- Secondary Data : Cross-reference spectral libraries (e.g., PubChem, SciFinder) and preprints to verify novel findings .
- Metadata : Annotate datasets with experimental conditions (e.g., temperature, solvent systems) to support meta-analyses .
Advanced Research Questions
Q. How to integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer : Link hypotheses to established theories (e.g., QSAR for structure-activity relationships, DFT for electronic properties). For example:
- Example: "Using density functional theory (DFT), how do electron-withdrawing substituents alter the reactivity of this compound in [specific reaction]?"
- Validate computational models with experimental data (e.g., crystallography for molecular geometry) .
Q. What methodologies resolve contradictions in experimental data on this compound?
- Methodological Answer :
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH) .
- Controlled Replication : Re-examine disputed results under standardized conditions (e.g., ISO-certified lab protocols) .
- Meta-Analysis : Aggregate data from multiple studies to identify consensus trends .
Q. How to address reproducibility challenges in this compound synthesis or characterization?
- Methodological Answer :
- Collaborative Verification : Share samples with independent labs for cross-validation (e.g., round-robin testing) .
- Error Analysis : Quantify uncertainty in key parameters (e.g., reaction yields, IC50 values) using error propagation models .
Q. What advanced statistical models analyze non-linear relationships in this compound data?
- Methodological Answer :
- Machine Learning : Train models to predict dose-response curves or synthetic pathways using historical datasets .
- Bayesian Inference : Estimate posterior probabilities for hypotheses (e.g., "Does this compound exhibit enantioselective toxicity?") .
Q. How to design longitudinal studies tracking this compound’s effects under varying conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
